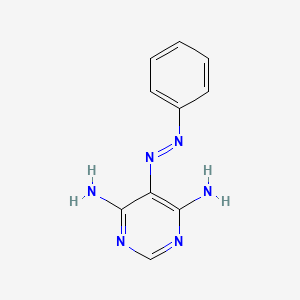

5-Phenylazopyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenylazopyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C10H10N6 and its molecular weight is 214.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Activities

Research indicates that derivatives of 5-phenylazopyrimidine-4,6-diamine exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrimidine ring can enhance the cytotoxicity against various cancer cell lines. The compound has shown promise as a potential lead in the development of new anticancer agents by targeting specific pathways involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. Inhibition of DHFR can lead to antiproliferative effects, making it a target for developing antifolate drugs used in cancer therapy . Structure-based design approaches have been employed to optimize the binding affinity of 5-phenylazopyrimidine derivatives to DHFR, enhancing their therapeutic potential .

Materials Science

Optical Data Storage

Recent studies have explored the use of this compound as a diazo component in optical data storage devices. The compound's ability to undergo intramolecular charge transfer makes it suitable for applications in advanced data storage technologies . The synthesis and characterization of related ligands have opened avenues for utilizing these compounds in innovative storage solutions.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions. For example, it can be utilized to synthesize more complex pyrimidine derivatives that may possess enhanced biological activities or novel properties .

Catalytic Processes

The compound has been used in catalytic hydrogenation processes to produce other valuable intermediates. For instance, the hydrogenation of 4,6-diamino derivatives can yield compounds with improved pharmacological profiles . This application highlights its importance in streamlining synthetic pathways for drug development.

Case Studies and Research Findings

化学反応の分析

Hydrogenation to Adenine

The azo group (-N=N-) in 5-phenylazopyrimidine-4,6-diamine undergoes reductive cleavage under hydrogenation conditions, forming adenine (4,5,6-triaminopyrimidine). Critical parameters include:

The reaction proceeds via sequential steps:

-

Reductive cleavage of the azo bond to form 4,5,6-triaminopyrimidine.

-

Cyclization in the presence of formic acid derivatives to yield adenine .

Photochemical Reactions

Under UV irradiation, azo compounds like this compound undergo photodegradation or rearrangement. Key pathways observed in structurally related azo-pyrimidines include:

-

Cyclodehydrogenation : Forms fused cinnoline derivatives (e.g., pyrido[3,4-c]cinnoline-2,4-diamine) via intramolecular cyclization .

-

Reductive Degradation : Generates simpler pyridines (e.g., pyridine-2,3,6-triamine) through N=N bond cleavage .

These reactions are solvent-dependent, with methanol favoring cyclization and aqueous media promoting reductive degradation .

Substitution and Functionalization

The amino groups at positions 4 and 6 of the pyrimidine ring are nucleophilic sites for further functionalization:

-

Peptide Conjugation : Amino groups react with activated carboxylic acids (e.g., amino acids) to form amide bonds, as demonstrated in phenazopyridine derivatives .

-

Electrophilic Aromatic Substitution : The electron-rich pyrimidine ring undergoes halogenation or nitration, though regioselectivity depends on substituent effects .

Biological Relevance

While not directly studied for this compound, structurally similar pyrimidine-4,6-diamine derivatives exhibit JAK3 inhibition (IC₅₀ = 2.1 nM) by targeting a unique cysteine residue (Cys909) . This highlights potential for medicinal chemistry applications through targeted substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenylazopyrimidine-4,6-diamine derivatives, and how can their structural purity be verified?

- Methodology :

- Synthesis : Use nucleophilic aromatic substitution or condensation reactions with substituted anilines (e.g., 4-methoxybenzylamine, 4-chlorobenzylamine) to introduce aryl groups at the 4,6-diamine positions. Solvent choice (e.g., DMF with glacial acetic acid) and temperature control are critical for yield optimization .

- Characterization : Employ 1H-NMR and 13C-NMR to confirm substituent positions and molecular symmetry. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% by GC) .

Q. How can researchers ensure the reproducibility of purity assessments for this compound intermediates?

- Methodology :

- Use certified reference standards (e.g., Imp. A(EP) from pharmacopeial guidelines) for calibration.

- Combine chromatographic methods (HPLC, GC) with spectroscopic techniques (UV-Vis, IR) to detect trace impurities (e.g., unreacted amines or byproducts) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure–activity relationships (SAR) in this compound derivatives targeting kinase inhibition?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to the phenylazo moiety to modulate electron density and binding affinity.

- Pharmacological Assays : Test inhibitory potency against kinases (e.g., EGFR, JAK3) using in vitro kinase assays with ATP-competitive binding protocols. Compare IC50 values across derivatives to identify key functional groups .

Q. How can computational modeling improve selectivity in designing this compound-based kinase inhibitors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding poses in kinase active sites (e.g., FLT3, JAK3). Focus on hydrogen bonding with hinge regions (e.g., Glu903 in FLT3) and hydrophobic interactions with gatekeeper residues (e.g., T790M in EGFR mutants) .

- Molecular Dynamics (MD) : Simulate ligand–receptor complexes to assess stability and resistance mutations (e.g., G719S-T790M in EGFR). Analyze RMSD and binding free energy (MM-PBSA) for selectivity optimization .

Q. What experimental approaches address drug resistance in this compound-derived FLT3 inhibitors?

- Methodology :

- Rational Design : Modify the pyrimidine core with bulky substituents (e.g., cyclopentyl groups) to sterically hinder mutation-induced binding pocket alterations.

- Resistance Profiling : Generate FLT3-ITD mutant cell lines and test compound efficacy via proliferation assays (e.g., CCK-8). Validate using Western blotting for phospho-FLT3 suppression .

Q. How do allosteric mechanisms influence the activity of this compound derivatives in modulating GABAB receptors?

- Methodology :

- Functional Assays : Use cAMP inhibition or electrophysiology (e.g., whole-cell patch-clamp) in HEK293 cells expressing GABAB receptors. Compare allosteric enhancers (e.g., GS39783) with orthosteric agonists .

- Mutagenesis : Identify key receptor residues (e.g., transmembrane domain TMs 3-5) critical for allosteric modulation via site-directed mutagenesis .

Q. What formulation strategies mitigate solubility challenges in this compound derivatives for in vivo studies?

- Methodology :

- Salt Formation : Convert free bases to hydrochloride salts using HCl in ethanol/water mixtures.

- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles to enhance bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .

Q. How can multi-target kinase inhibition be balanced with selectivity in this compound derivatives?

- Methodology :

特性

CAS番号 |

54288-02-7 |

|---|---|

分子式 |

C10H10N6 |

分子量 |

214.23 g/mol |

IUPAC名 |

5-phenyldiazenylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C10H10N6/c11-9-8(10(12)14-6-13-9)16-15-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |

InChIキー |

SNBUOLJXURTGNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(N=CN=C2N)N |

正規SMILES |

C1=CC=C(C=C1)N=NC2=C(N=CN=C2N)N |

Key on ui other cas no. |

54288-02-7 |

溶解性 |

3.5 [ug/mL] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。